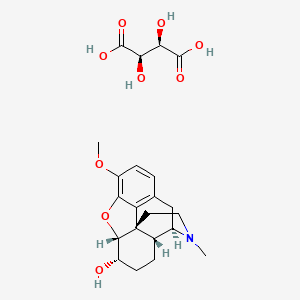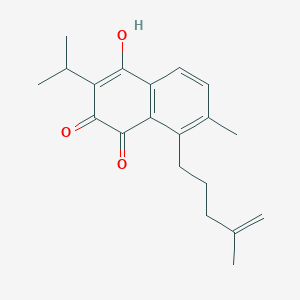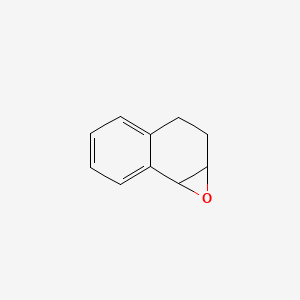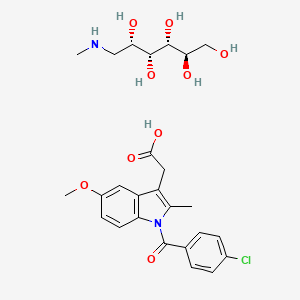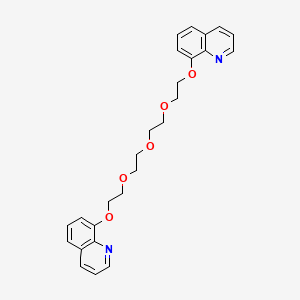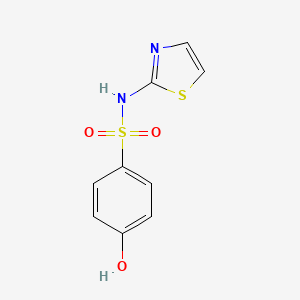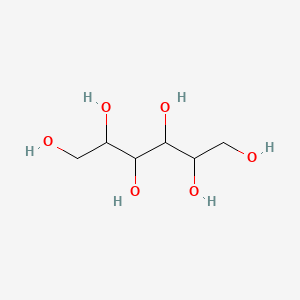
Hexitol
概要
説明
Synthesis Analysis
Hexitols are derived from renewable resources, primarily cereal-based polysaccharides. Their synthesis is crucial for producing high glass transition temperature polymers with good thermomechanical resistance, owing to the hexitols' rigidity, chirality, non-toxicity, and non-petroleum origin. Industrial-scale production of isosorbide, a type of hexitol, has been achieved with purity levels suitable for polymer synthesis, indicating a significant step towards their broader application in industrial polymer applications (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).
科学的研究の応用
Summary of the Application
Hexitol Nucleic Acid (HNA) is a chemically modified nucleic acid that has become a crucial tool across a diverse range of sciences. They are extensively used not only as diagnostic and therapeutic agents to modulate gene expression or impede protein function by binding a specific RNA sequence or target protein but also in synthetic biology, particularly in the context of artificial genetic polymers (XNAs) .
Methods of Application or Experimental Procedures
The discovery of HNA, consisting of a phosphorylated 1,5-anhydrohexitol backbone and natural nucleobases, has driven many significant advances in these areas . The synthesis of F-CeNA monomers initiated from the known methyl-mannopyranosyl benzylidene protected sugar 27 .
Results or Outcomes
The first decade of HNA research has provided important insights into its chemical synthesis, structural properties, selectivity, biological activity, and stability, as well as a better understanding of nonenzymatic templated synthesis of RNA in line with the origin of life research .
2. Hexitol based XNA aptamers in Vascular Endothelial Growth Factor Research
Summary of the Application
Hexitol based XNA aptamers have been used to target the rat vascular endothelial growth factor 164 (rVEGF 164). These aptamers interact with the target protein with affinities in the low-nanomolar range and HNA modifications appeared to be mandatory for their tight binding .
Methods of Application or Experimental Procedures
The evolution of these XNA aptamers was accomplished using an in vitro selection procedure starting from a fully sugar-modified library containing a 20mer 2′-OMe-ribonucleotide region followed by a 47mer HNA sequence .
Results or Outcomes
The isolated HNA ligands exhibited higher specificity to the rVEGF 164 and human VEGF 165 isoforms compared to rat VEGF 120, while very low binding efficiencies were observed to streptavidin and thrombin. Furthermore, it was clearly demonstrated that the resulting aptamers possessed a superior stability to degradation in human serum and DNase I solutions .
3. Hexitol Nucleic Acid (HNA) in Synthetic Genetics
Summary of the Application
Hexitol Nucleic Acid (HNA) has been used in synthetic genetics, particularly in the context of artificial genetic polymers (XNAs). They are extensively used not only as diagnostic and therapeutic agents to modulate gene expression or impede protein function by binding a specific RNA sequence or target protein but also in synthetic biology .
Methods of Application or Experimental Procedures
The discovery of HNA, consisting of a phosphorylated 1,5-anhydrohexitol backbone and natural nucleobases, has driven many significant advances in these areas . The synthesis of ANA phosphoramidites was readily scalable through easily handled highly crystalline intermediates .
Results or Outcomes
The early and impressive successes of these transformative applications have provided many proofs of concepts in several areas of oligonucleotide research, such as clinical diagnostics and therapeutics, as well as the noncanonical realm of synthetic genetics .
4. Hexitol based XNA aptamers in Nanotechnology
Summary of the Application
Hexitol based XNA aptamers have been proven as useful tools in different research fields, such as nanotechnology . They have been used for the generation of a myriad of RNA or DNA aptamers against different targets ranging from ions and small molecules to proteins and even whole cells .
Methods of Application or Experimental Procedures
The evolution of these XNA aptamers was accomplished using an in vitro selection procedure starting from a fully sugar-modified library containing a 20mer 2′-OMe-ribonucleotide region followed by a 47mer HNA sequence .
Results or Outcomes
The high binding affinity and selectivity of the selected aptamers were confirmed by several methods including gel-shift, fluorescence polarisation, and enzyme-linked oligonucleotide assays . The isolated HNA ligands exhibited higher specificity to the rVEGF 164 and human VEGF 165 isoforms compared to rat VEGF 120 .
5. Hexitol Nucleic Acid (HNA) in mRNA Technology
Summary of the Application
Hexitol Nucleic Acid (HNA) has been used in mRNA technology, particularly in the context of mRNA-based vaccines against severe respiratory syndrome coronavirus 2 [SARS-CoV-2; Comirnity (BNT162b2) and Spikevax (mRNA-1273)] .
Methods of Application or Experimental Procedures
The discovery of HNA, consisting of a phosphorylated 1,5-anhydrohexitol backbone and natural nucleobases, has driven many significant advances in these areas . The synthesis of ANA phosphoramidites was readily scalable through easily handled highly crystalline intermediates .
Results or Outcomes
The early and impressive successes of these transformative applications have provided many proofs of concepts in several areas of oligonucleotide research, such as clinical diagnostics and therapeutics, as well as the noncanonical realm of synthetic genetics .
6. Hexitol based XNA aptamers in Medicinal Chemistry
Summary of the Application
Hexitol based XNA aptamers have been proven as useful tools in different research fields, such as medicinal chemistry . They have been used for the generation of a myriad of RNA or DNA aptamers against different targets ranging from ions and small molecules to proteins and even whole cells .
Methods of Application or Experimental Procedures
The evolution of these XNA aptamers was accomplished using an in vitro selection procedure starting from a fully sugar-modified library containing a 20mer 2′-OMe-ribonucleotide region followed by a 47mer HNA sequence .
Results or Outcomes
The high binding affinity and selectivity of the selected aptamers were confirmed by several methods including gel-shift, fluorescence polarisation, and enzyme-linked oligonucleotide assays . The isolated HNA ligands exhibited higher specificity to the rVEGF 164 and human VEGF 165 isoforms compared to rat VEGF 120 .
特性
IUPAC Name |
hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexitol | |
CAS RN |
45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2 | |
| Record name | Hexitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45007-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | mannitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Iditol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Sorbitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydroxyhexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dulcitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

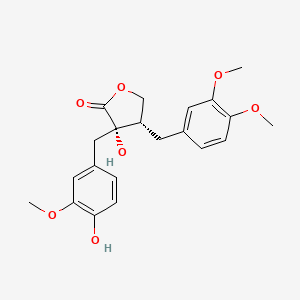
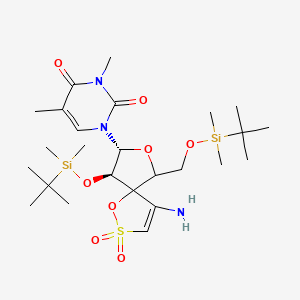
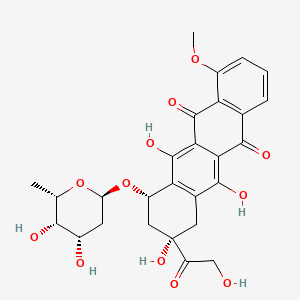
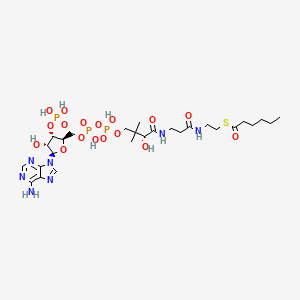

![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)
![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)
